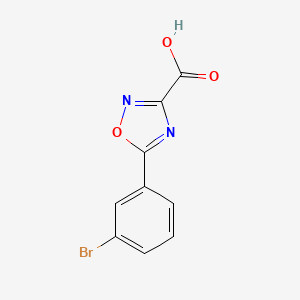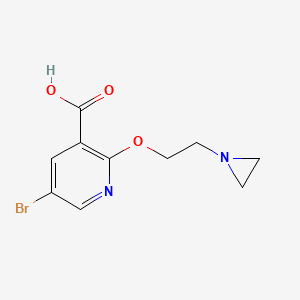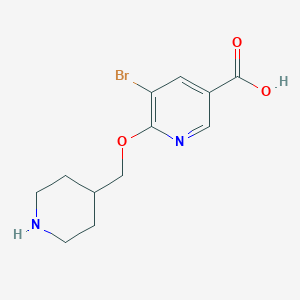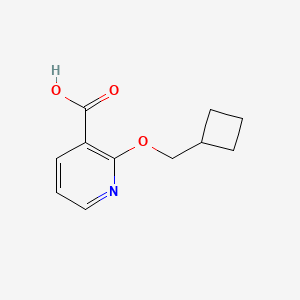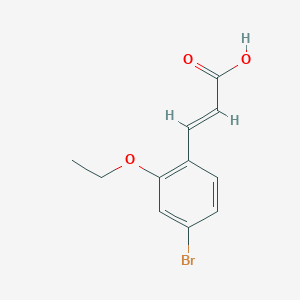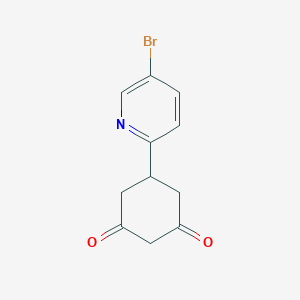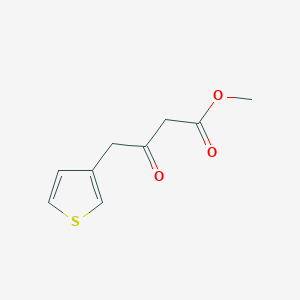
3-Oxo-4-thiophen-3-yl-butyric acid methyl ester
Übersicht
Beschreibung
“3-Oxo-4-thiophen-3-yl-butyric acid methyl ester” is a chemical compound with the molecular formula C9H10O3S . Its molecular weight is 198.24 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “3-Oxo-4-thiophen-3-yl-butyric acid methyl ester” is defined by its molecular formula, C9H10O3S . Unfortunately, the specific 3D structure or 2D diagram is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Oxo-4-thiophen-3-yl-butyric acid methyl ester” are not fully detailed in the search results. Its molecular formula is C9H10O3S and its molecular weight is 198.24 g/mol .Wissenschaftliche Forschungsanwendungen
Structural and Conformational Analysis
- The structural and conformational characteristics of similar compounds, like 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester, were studied using X-ray analysis and NMR experiments, providing insights into their configuration in both solid and solution states (Bogdanov et al., 2004).
Chromatographic Applications
- A study explored the use of a structurally similar compound, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating its potential in analytical chemistry applications (Gatti et al., 1990).
Polymer and Solar Cell Research
A systematic approach to solvent selection was conducted based on cohesive energy densities in a molecular bulk heterojunction system involving compounds like [6,6]-phenyl-C71-butyric acid methyl ester, which shares structural similarities with 3-Oxo-4-thiophen-3-yl-butyric acid methyl ester. This research contributes to the optimization of solvent systems for polymer solar cells (Walker et al., 2011).
A new conjugated polymer incorporating PDTTTPD and [6,6]-phenyl-C(71)-butyric acid methyl ester exhibited significant power conversion efficiency in bulk heterojunction solar cells, indicating the potential application of similar compounds in photovoltaic technologies (Chen et al., 2011).
Microbial Activity
- The synthesis and microbial activity of novel 3-Methyl-2-pyrazolin-5-one derivatives were studied, highlighting the potential of similar chemical structures in developing new antimicrobial agents (Mostafa et al., 2013).
Electronic Properties in Polymers
- Quantum chemical calculations were performed on poly(3-thiophen-3-yl-acrylic acid methyl ester), a polythiophene derivative, to investigate its structural and electronic properties. This research enhances the understanding of electronic properties in polymers, which can be extrapolated to similar compounds (Bertran et al., 2007).
Wirkmechanismus
Mode of Action
It’s known that the compound can be used in the preparation of antiviral compounds . The exact interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that the compound can be used to prepare pyrazolone derivatives as antiviral compounds and pyrrolopyrimidine analogs as inhibitors of AP-1 and NF-κB mediated gene expression . The downstream effects of these pathways are yet to be fully understood.
Result of Action
It’s known that the compound can be used in the preparation of antiviral compounds , suggesting potential antiviral activity at the molecular and cellular level.
Eigenschaften
IUPAC Name |
methyl 3-oxo-4-thiophen-3-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-12-9(11)5-8(10)4-7-2-3-13-6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWNCGUZGRNKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-4-(thiophen-3-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



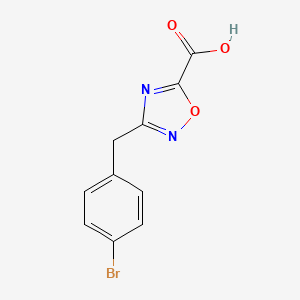



![Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1391626.png)
